

# Unraveling the Downfall of a Promising Diabetes Drug: The Case of TAK-875

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The clinical development of fasiglifam (TAK-875), a once-promising oral medication for type 2 diabetes, was halted in Phase III trials due to significant concerns about liver safety. This decision, made by Takeda Pharmaceutical Company in December 2013, underscored the critical importance of a favorable risk-benefit profile for new therapeutic agents, particularly in a well-served market like diabetes care. This guide provides a detailed comparison of TAK-875 with other G protein-coupled receptor 40 (GPR40) agonists and established diabetes therapies, supported by experimental data and methodologies, to offer insights for researchers and drug development professionals.

The termination of the TAK-875 program was prompted by the observation of a higher incidence of elevated liver enzymes in patients receiving the drug compared to placebo.<sup>[1][2]</sup> Specifically, in a large cardiovascular outcomes trial, the incidence of alanine aminotransferase (ALT) or aspartate aminotransferase (AST) levels three times or more the upper limit of normal (ULN) was 2.1% for fasiglifam versus 0.5% for placebo.<sup>[1][2]</sup> More concerning was the 0.31% incidence of ALT or AST levels ten times or more the ULN with fasiglifam, compared to just 0.06% with placebo.<sup>[1][2]</sup> This unacceptable risk of drug-induced liver injury (DILI) led to the conclusion that the potential benefits of TAK-875 did not outweigh its risks.<sup>[3][4]</sup>

## The Mechanism of TAK-875 and the Quest for Alternatives

TAK-875 is a GPR40 agonist. GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1), is highly expressed in pancreatic beta-cells. Its activation by fatty acids potentiates glucose-

stimulated insulin secretion. TAK-875 was designed to mimic this effect, thereby improving glycemic control in patients with type 2 diabetes.[5][6] The allure of GPR40 agonists lay in their glucose-dependent mechanism of action, which promised a lower risk of hypoglycemia compared to older insulin secretagogues like sulfonylureas.[7]

Following the discontinuation of TAK-875, the development of several other GPR40 agonists was also halted, raising questions about a potential class-wide toxicity issue. However, emerging evidence suggests that the liver injury associated with TAK-875 may be compound-specific rather than a universal problem for all GPR40 agonists.[6][8]

## Comparative Analysis of GPR40 Agonists and Other Antidiabetic Drugs

To understand the clinical landscape and the challenges faced by TAK-875, a comparison with other GPR40 agonists and established therapies is crucial.

### Efficacy Comparison

Drug/Class	Mechanism of Action	Change in HbA1c from Baseline	Reference
TAK-875 (fasiglifam)	GPR40 Agonist	-0.57% (25 mg), -0.83% (50 mg) vs. +0.16% (placebo) at 24 weeks	[9][10]
Sitagliptin	DPP-4 Inhibitor	-0.94% vs. -0.32% (placebo) at 24 weeks (pooled analysis)	[11]
Empagliflozin	SGLT2 Inhibitor	-0.66% (10 mg), -0.73% (25 mg) vs. placebo at 24 weeks (pooled analysis in Asian patients)	[12]

### Safety Comparison: Focus on Liver Safety

Drug/Class	Incidence of ALT $\geq$ 3x ULN	Other Key Adverse Events	Reference
TAK-875 (fasiglifam)	2.1% vs. 0.5% (placebo)	Increased risk of significant liver enzyme elevations	<a href="#">[1]</a> <a href="#">[2]</a>
Other GPR40 Agonists (e.g., CPL207280)	Preclinical studies suggest lower hepatotoxicity potential compared to TAK-875	Data from human trials is limited due to early termination of most programs	<a href="#">[6]</a> <a href="#">[8]</a>
Sitagliptin	Overall safety and tolerability similar to placebo; no specific liver safety signal identified in large pooled analyses	Low risk of hypoglycemia when used as monotherapy or with metformin	<a href="#">[11]</a>
Empagliflozin	No increased risk of liver injury identified in Phase 3 trials	Increased risk of genital mycotic infections and urinary tract infections	<a href="#">[12]</a> <a href="#">[13]</a>

## Experimental Protocols

### TAK-875 Phase III Cardiovascular Outcomes Safety Trial (Illustrative)

- Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.[\[1\]](#)
- Participants: Patients with type 2 diabetes and a history of or at high risk for cardiovascular disease.
- Intervention: Patients were randomized to receive fasiglifam or placebo in addition to their existing diabetes medications.

- **Primary Endpoint:** Time to first occurrence of a major adverse cardiovascular event (MACE), a composite of cardiovascular death, non-fatal myocardial infarction, or non-fatal stroke.
- **Safety Monitoring:** Regular monitoring of liver function tests (ALT, AST, bilirubin) was a critical component of the safety assessment. An independent Data Monitoring Committee (DMC) and a Liver Safety Evaluation Committee (LSEC) were in place to review unblinded safety data.[\[3\]](#)

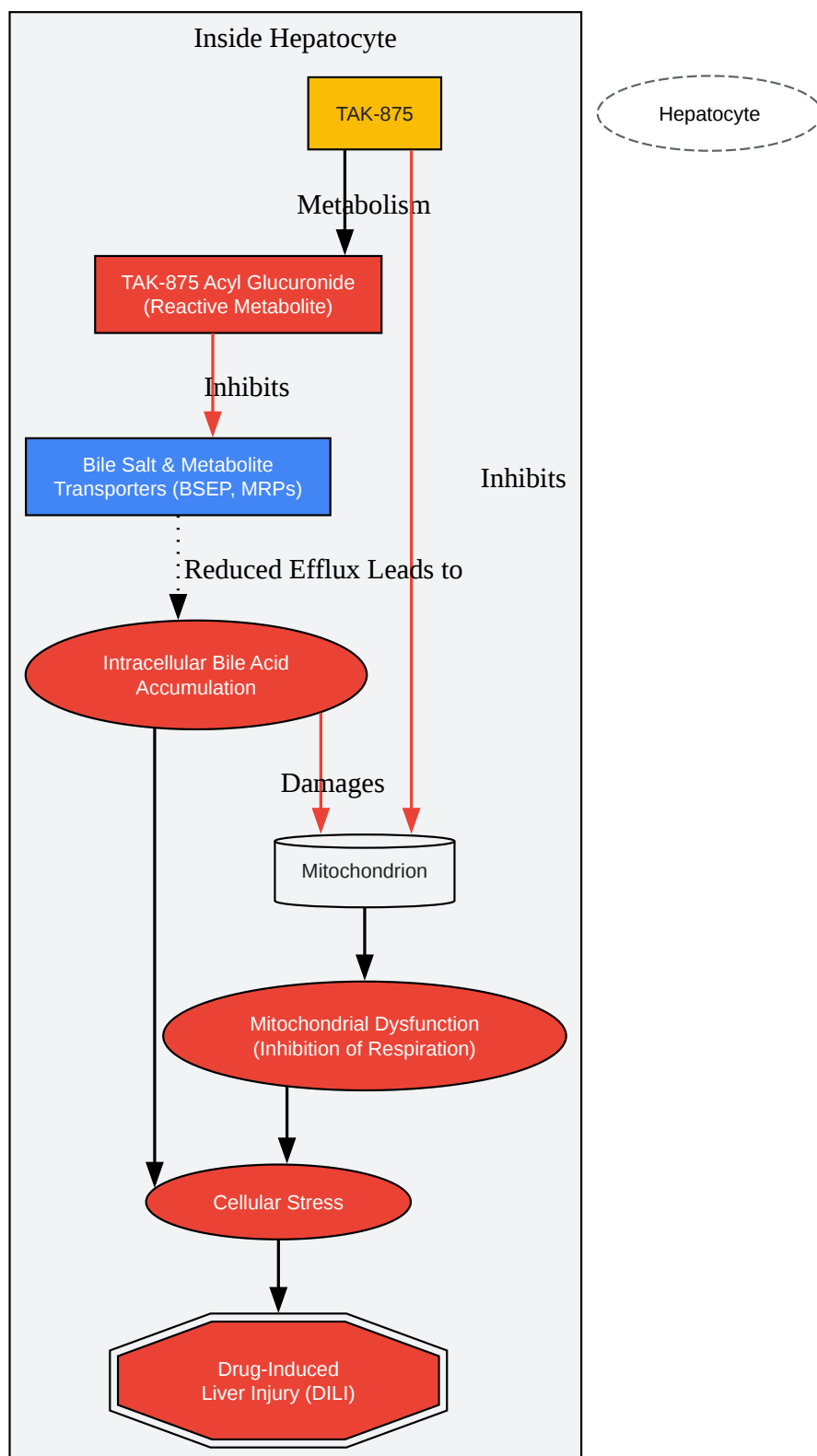
## Preclinical Hepatotoxicity Assessment of GPR40 Agonists

- **In Vitro Assays:**
  - **Hepatocyte Viability:** Primary human hepatocytes or cell lines like HepG2 are incubated with varying concentrations of the drug to assess cytotoxicity.[\[8\]](#)
  - **Bile Salt Export Pump (BSEP) Inhibition:** This assay evaluates the potential of the drug to inhibit the transport of bile acids out of hepatocytes, a key mechanism in cholestatic liver injury.[\[14\]](#)
  - **Mitochondrial Toxicity:** Assays like measuring oxygen consumption rate in isolated mitochondria or intact cells are used to determine if the drug impairs mitochondrial function.[\[10\]](#)[\[14\]](#)
  - **Metabolic Profiling:** Identification of drug metabolites, such as reactive acyl glucuronides, that may contribute to toxicity.[\[8\]](#)[\[10\]](#)
- **In Vivo Studies:** Repeated-dose toxicity studies in animal models (e.g., rats, dogs) to evaluate for signs of liver injury through histopathology and measurement of serum biomarkers (ALT, AST, bilirubin).[\[8\]](#)[\[14\]](#)

## Signaling Pathways and Mechanisms of Toxicity

### GPR40 Signaling Pathway in Pancreatic Beta-Cells





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